2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
Several studies have been conducted on the synthesis and evaluation of compounds with structures similar or related to 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide. These studies include the development of new synthetic methods, evaluation of their potential as corrosion inhibitors, and exploration of their inhibitory effects on certain enzymes.
Synthesis of Corrosion Inhibitors : A study by Yıldırım and Cetin (2008) focused on synthesizing 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were evaluated as corrosion inhibitors. The compounds showed promising inhibition efficiencies in acidic and oil medium environments Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors.
Carbonic Anhydrase Inhibition : Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones, incorporating various moieties, as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. The compounds exhibited micromolar inhibition constants against the enzyme, indicating potential therapeutic applications Investigation of arenesulfonyl-2-imidazolidinones as potent carbonic anhydrase inhibitors.
Enantioselective Synthesis : Reznikov, Golovin, and Klimochkin (2013) developed an enantioselective synthesis method for γ-aminobutyric acid derivatives, including compounds similar to the target molecule. This method could be crucial for producing compounds with specific pharmacological properties Enantioselective synthesis of γ-aminobutyric acid derivatives by Ni(II)-catalyzed reaction of diethyl malonate with nitroalkenes.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)28(26,27)21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMODVIUXVXYIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.